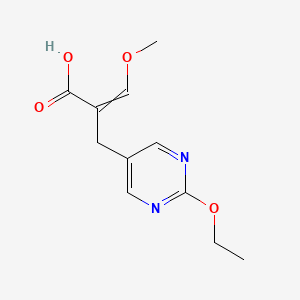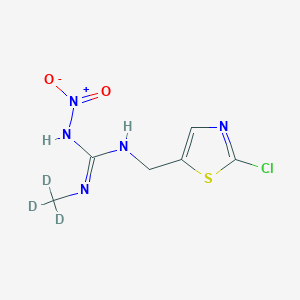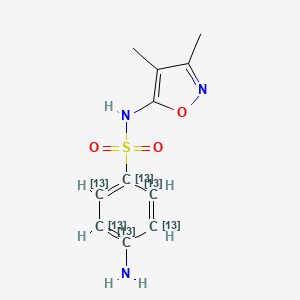
2-Ethoxy-alpha-(methoxymethylene)-5-pyrimidinepropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EPMP is a pyrimidine derivative that was first synthesized by S. H. Kim et al. in 2004. Since then, it has been studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of EPMP is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the inhibition of cell growth and proliferation.
Biochemical and physiological effects:
EPMP has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, EPMP has been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPMP has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, EPMP has some limitations, including its low solubility in water and its potential toxicity to normal cells.
Direcciones Futuras
There are several future directions for research on EPMP. One area of interest is the development of EPMP-based drugs for the treatment of cancer and viral infections. Another area of interest is the study of the potential applications of EPMP in materials science and agriculture.
In conclusion, EPMP is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It has been shown to have antitumor and antiviral activity, as well as antioxidant activity. EPMP has several advantages for lab experiments, but also has some limitations. Future research on EPMP may lead to the development of new drugs and materials.
Métodos De Síntesis
The synthesis of EPMP involves the reaction of ethyl cyanoacetate with ethyl acetoacetate in the presence of sodium ethoxide, followed by the reaction of the resulting compound with guanidine carbonate and formaldehyde. The final product is obtained by acidification and recrystallization.
Aplicaciones Científicas De Investigación
EPMP has been studied for its potential applications in the field of pharmaceuticals. It has been shown to have antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. EPMP has also been studied for its potential use as an antiviral agent against hepatitis C virus.
Propiedades
IUPAC Name |
2-[(2-ethoxypyrimidin-5-yl)methyl]-3-methoxyprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-3-17-11-12-5-8(6-13-11)4-9(7-16-2)10(14)15/h5-7H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVPZHWMQUCNAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=N1)CC(=COC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401200152 |
Source


|
| Record name | 2-Ethoxy-α-(methoxymethylene)-5-pyrimidinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401200152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1314534-02-5 |
Source


|
| Record name | 2-Ethoxy-α-(methoxymethylene)-5-pyrimidinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314534-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxy-α-(methoxymethylene)-5-pyrimidinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401200152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(2R)-2,3-Bis{[(9Z)-octadec-9-enoyl]oxy}propoxy]-4-oxobutanoic acid](/img/structure/B6594713.png)






